2-(Butylamino)nicotinic acid
Overview
Description
2-(Butylamino)nicotinic acid is a chemical compound with the molecular formula C10H14N2O2 . It is also known by its CAS Registry Number: 74611-53-3 .
Molecular Structure Analysis
The molecular structure of 2-(Butylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group and a butylamino group attached . The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)12-8-7(9(13)14)5-4-6-11-8/h4-6H,1-3H3, (H,11,12) (H,13,14) .Scientific Research Applications
Antibacterial and Antibiofilm Properties
“2-(Butylamino)nicotinic acid” derivatives have been studied for their potential antibacterial and antibiofilm activities. These compounds have shown promise in inhibiting the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria . The antibacterial properties are particularly significant in the fight against antibiotic-resistant strains, offering a new avenue for treatment.
Computational Chemistry Analyses
The compound has been subjected to computational analyses to understand its electronic properties. Techniques like HOMO/LUMO contour plot and MEP maps have been utilized to predict the behavior of these molecules in biological systems . This computational approach aids in the design of more effective derivatives with enhanced biological activity.
Anti-inflammatory and Analgesic Efficacy
Derivatives of “2-(Butylamino)nicotinic acid” have been synthesized and tested for their anti-inflammatory and analgesic properties. These studies have shown that certain derivatives can provide excellent results, positioning them as potential candidates for inclusion in anti-inflammatory and pain relief medications .
Role in Aging and Longevity
Nicotinamide, a related compound, has been extensively researched for its role in aging and longevity. “2-(Butylamino)nicotinic acid” may contribute to the understanding of NAD+ metabolism and its impact on cellular aging processes. This could lead to the development of dietary supplements aimed at preventing age-associated metabolic defects .
Vitamin B3 Precursor and Metabolic Redox Reactions
As a derivative of nicotinic acid, “2-(Butylamino)nicotinic acid” is a precursor of vitamin B3 and plays a crucial role in NAD+ biosynthesis. This is essential for various metabolic redox reactions within the body, highlighting its importance in maintaining cellular bioenergetics and metabolism .
Mechanism of Action
Target of Action
2-(Butylamino)nicotinic acid, also known as butylaminonicotinic acid, is a derivative of nicotinic acid, which is a form of vitamin B3 . The primary targets of this compound are the same as those of nicotinic acid, which include various enzymes involved in redox reactions . These enzymes utilize nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), the coenzymes derived from nicotinic acid, as electron donors or acceptors .
Mode of Action
The compound interacts with its targets by acting as a precursor to the coenzymes NAD and NADP . These coenzymes are crucial for many vital redox reactions catalyzed by various enzymes . By supplying these coenzymes, 2-(Butylamino)nicotinic acid plays a key role in these reactions.
Biochemical Pathways
The biochemical pathways affected by 2-(Butylamino)nicotinic acid are those involving NAD and NADP . These coenzymes participate in numerous metabolic processes, including oxidative catabolism, which results in ATP synthesis .
Pharmacokinetics
Studies on nicotinic acid, a closely related compound, indicate that it is well-absorbed and undergoes extensive metabolism . The maximum plasma concentration (Cmax) and the time to reach this concentration (Tmax) vary depending on the dose . The compound’s ADME properties and their impact on bioavailability would likely be similar to those of nicotinic acid.
Result of Action
The molecular and cellular effects of 2-(Butylamino)nicotinic acid’s action are primarily related to its role as a precursor to NAD and NADP . These coenzymes are involved in a wide range of cellular processes, including energy production, gene expression, cell cycle progression, DNA repair, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Butylamino)nicotinic acid. For example, the presence of other compounds, such as those found in tobacco, can affect the metabolism of nicotinic acid and its derivatives . Additionally, the compound’s action can be influenced by factors such as pH and temperature
properties
IUPAC Name |
2-(butylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSDYBCHSQWCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460851 | |
Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74611-53-3 | |
Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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